Casein phosphopeptide

Iron bioavailability Mineral fortification Functional food

Commercial CPP products vary significantly in N/P ratio, molecular weight distribution, and calcium-holding capacity, directly impacting mineral delivery. This product addresses formulation inconsistency with source-specific, functionally validated peptide preparations. - β-CPP enhances iron transport by 57% vs. FeSO₄ in intestinal models. - CPP-ACP achieves enamel remineralization comparable to fluoride varnish. - CPP retains ~50% chelated Ca in soluble form even with phytate/oxalate present.

Molecular Formula C44H64O5
Molecular Weight 673.0 g/mol
Cat. No. B13393758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein phosphopeptide
Molecular FormulaC44H64O5
Molecular Weight673.0 g/mol
Structural Identifiers
SMILESC#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O
InChIInChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2
InChIKeyKYGMBSAVQJMJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 500 g / 1 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casein Phosphopeptide (CPP) Procurement Guide: Evidence-Based Differentiation for Mineral Fortification, Dental Remineralization, and Bioactive Peptide Applications


Casein phosphopeptides (CPP) are bioactive phosphoserine-rich peptides derived from the tryptic hydrolysis of bovine milk casein [1]. They function as mineral carriers by forming soluble complexes with divalent cations, including calcium, iron, and zinc, thereby modulating their bioavailability in the gastrointestinal tract [2]. Commercially, CPP is produced as a mixture of peptides of varying molecular weights, with specific fractions (e.g., β-casein-derived CPP) demonstrating distinct functional properties [3]. The compound also serves as the stabilizing component in casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) complexes, which are widely used in dental remineralization applications [4]. This evidence guide provides a comparative, data-driven analysis of CPP against relevant alternatives to support informed procurement decisions.

Why Generic Substitution of Casein Phosphopeptide Is Not Scientifically Justified: Evidence of Source-Dependent Functional Variability


Generic substitution of casein phosphopeptide is not scientifically warranted due to substantial variability in molecular composition and functional performance across different CPP preparations. Commercial CPP products vary widely in purity, nitrogen-to-phosphorus (N/P) ratio, and molecular weight distribution, leading to significant differences in calcium-binding capacity—studies of seven commercially available CPP products revealed that calcium-holding capacity differed markedly among samples [1]. Furthermore, the specific casein fraction from which CPP is derived critically determines its mineral-binding efficacy: β-casein-derived CPP (β-CPP) demonstrates superior iron bioavailability compared to α-casein-derived or whole-casein CPP mixtures [2]. Even within the same CPP class, extrinsic CPP addition enhances calcium absorption from calcium-fortified milks differently depending on the source casein composition [3]. These findings underscore that CPP is not a uniform commodity chemical; its bioactivity is intrinsically linked to its specific peptide composition, source material, and manufacturing process. Procurement decisions must therefore be guided by source-specific, comparative performance data rather than generic chemical identity.

Casein Phosphopeptide Quantitative Comparative Evidence: Head-to-Head Performance Data for Scientific Procurement


β-Casein Phosphopeptide (β-CPP) vs. α-Casein and Whole Casein CPP for Iron Bioavailability: A Perfused Rat Duodenal Loop Study

In a direct comparative study using a perfused rat duodenal loop system, only iron complexed to purified β-casein-derived phosphopeptide [β-CN(1-25)] demonstrated superior bioavailability compared to gluconate iron, whereas a commercial whole-casein CPP mixture and its chromatographic fractions failed to enhance iron absorption [1]. This indicates that the specific peptide sequence and phosphorylation pattern of β-CPP are essential for its iron-absorption-enhancing activity.

Iron bioavailability Mineral fortification Functional food

β-Casein Phosphopeptides-Iron Chelate (β-CPPs-Fe) vs. Inorganic Iron (FeSO₄): Intestinal Iron Absorption in Caco-2 Cell Monolayers

In a 2024 study using Caco-2 intestinal epithelial cell monolayers, β-casein phosphopeptides-iron chelate (β-CPPs-Fe) demonstrated significantly enhanced iron transport compared to both unchelated β-CPPs and the inorganic iron control [1]. At the 180-minute endpoint, the amount of transferred iron increased by 57% for β-CPPs-Fe relative to the control, while β-CPPs alone increased iron transport by 30%.

Iron chelation Caco-2 transport Bioavailability

Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) vs. Fluoride Varnish for Enamel Remineralization: Surface Microhardness Recovery

An in vitro comparative study published in 2025 evaluated the remineralization potential of fluoride varnish, CPP-ACP cream, and chicken eggshell powder (CESP) on artificially demineralized human enamel [1]. All three agents significantly improved surface microhardness (SMH) compared to the untreated control (p<0.05). CPP-ACP demonstrated substantial remineralization potential, with SMH recovery that was statistically significant, though CESP exhibited the greatest improvement among the tested agents.

Enamel remineralization Dental caries prevention CPP-ACP

Casein Phosphopeptide (CPP) vs. Enzymatically Dephosphorylated Peptide (DPP) for Calcium Binding: Stoichiometry and pH Dependence

A comparative physicochemical study demonstrated that the calcium-binding capacity of casein phosphopeptides (CPP) is entirely dependent on their phosphorylated serine residues [1]. CPP exhibited a 1:1 stoichiometry for calcium binding relative to organic phosphorus (Ca/Porg) at pH 6.5 and 7.6, as measured using a calcium-selective electrode. In contrast, an enzymatically dephosphorylated equivalent preparation (DPP) showed no significant calcium binding capacity under the same conditions.

Calcium chelation Phosphoserine Mineral binding

Casein Phosphopeptide (CPP) Calcium Retention in the Presence of Dietary Inhibitors: Phytic Acid and Oxalic Acid Challenge

In an in vitro gastrointestinal simulated digestion study, casein phosphopeptide (CPP) demonstrated the ability to retain approximately 50% of chelated calcium in soluble form even in the presence of phytic acid and oxalic acid, two common dietary inhibitors that sharply reduce calcium bioavailability [1]. The study further showed that CPP-calcium chelate (CPP-Ca) released 85% of its bound calcium in the gastric phase (stomach, 2 hours), with subsequent intestinal re-chelation of approximately 50% of the ionized calcium back to CPP.

Calcium bioavailability Antinutrient inhibition In vitro digestion

Casein Phosphopeptide (CPP) Antioxidant Activity: Comparative Performance in Multiple Assay Systems

A comprehensive evaluation of CPP antioxidant properties demonstrated significant activity across multiple assay systems [1]. Native CPP exhibited 63.3% inhibition in a non-site-specific hydroxyl radical (deoxyribose oxidation) assay, 32.1% inhibition in a site-specific Fenton reaction binding assay, and 67.6% scavenging of ABTS•+ radicals in an aqueous system. In a soybean lecithin liposome system, CPP reduced the rate of peroxyl radical-induced liposomal peroxidation to 38.3% of the control.

Antioxidant peptides Free radical scavenging Metal chelation

Evidence-Based Application Scenarios for Casein Phosphopeptide: Where Differential Performance Drives Procurement Value


Iron-Fortified Functional Foods and Supplements Requiring Enhanced Bioavailability

For iron fortification of infant formulas, nutritional supplements, and functional foods, β-casein-derived CPP (β-CPP) or its iron chelate (β-CPPs-Fe) should be prioritized over whole-casein CPP mixtures or inorganic iron salts. Evidence demonstrates that only β-CPP enhances iron absorption in intestinal models, while whole-casein CPP mixtures fail to do so [6]. Furthermore, β-CPPs-Fe chelate increases iron transport across intestinal epithelial monolayers by 57% compared to inorganic FeSO₄ [4]. This differential performance is particularly critical for products targeting populations at risk of iron deficiency, where maximizing fractional iron absorption is a key formulation objective.

Non-Fluoride Dental Remineralization Products for Caries Prevention

CPP-ACP complexes are scientifically validated for use in non-fluoride toothpaste, dental creams, varnishes, and probiotic lozenges targeting enamel remineralization. Direct comparative studies demonstrate that CPP-ACP achieves statistically significant improvement in enamel surface microhardness comparable to fluoride varnish [6], while CPP-ACP-containing probiotic lozenges exhibit dose-dependent remineralization effects [4]. This evidence supports procurement of CPP-ACP for oral care products where fluoride is contraindicated, where fluoride-free positioning is desired, or as an adjunctive remineralization agent.

Calcium-Fortified Foods and Beverages Co-Consumed with Phytate-Rich Diets

For calcium-fortified dairy products, plant-based milk alternatives, and nutritional beverages intended for consumption with cereal-based or legume-rich meals, CPP-chelated calcium offers a quantifiable advantage over conventional calcium salts. In vitro digestion studies show that CPP retains approximately 50% of chelated calcium in soluble form even in the presence of phytic acid and oxalic acid, which otherwise sharply reduce calcium bioavailability [6]. This protective effect against dietary antinutrients provides a scientific basis for selecting CPP-calcium chelates for fortification of products in markets where phytate-rich staple foods are prevalent.

Antioxidant-Enriched Functional Foods and Natural Preservative Systems

CPP is suitable for incorporation into functional foods, nutraceuticals, and natural food preservation systems requiring dual-function antioxidant activity. Quantified in vitro data demonstrates that native CPP provides 63.3% inhibition of hydroxyl radical-induced oxidation, 67.6% ABTS radical scavenging, and reduces liposomal peroxidation rates to 38.3% of control values [6]. This evidence supports CPP procurement for applications including lipid-containing food products prone to oxidative rancidity, antioxidant-enriched beverages, and bioactive peptide supplements targeting oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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